(R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride
Description
(R)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a hydroxyphenyl substituent at the β-position of the alanine backbone. The R-enantiomer shares identical physical properties (e.g., molecular weight, formula) but differs in stereochemistry, which critically influences its interactions in biological systems.
Properties
IUPAC Name |
(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(9(12)13)5-6-3-1-2-4-8(6)11;/h1-4,7,11H,5,10H2,(H,12,13);1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWQOLCVHZLDPW-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalytic Synthesis via Chiral Auxiliaries
Asymmetric synthesis remains a cornerstone for producing enantiomerically enriched (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid. A method adapted from Patent WO2004043905A1 involves the use of optically active oxysilane carboxylic acid derivatives as chiral precursors. In this approach, 2,3-trans-3-substituted-2-propenoic acid undergoes epoxidation followed by regioselective ring-opening with ammonia to yield the (2R,3R)-configured amino alcohol. Subsequent hydrolysis and protection of the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups ensure stability during downstream reactions .
Key modifications for introducing the 2-hydroxyphenyl moiety include starting with 2-hydroxybenzaldehyde in a Devna reaction to form the propenoic acid intermediate. The stereochemical outcome is controlled by chiral ligands such as (R)-BINAP, achieving enantiomeric excess (ee) values of 85–92% . However, this route requires careful optimization of reaction temperatures (70–120°C) and ammonia stoichiometry (50–100 equivalents) to minimize racemization .
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
For racemic mixtures of 2-amino-3-(2-hydroxyphenyl)propanoic acid, chiral resolution using optically active resolving agents is a practical alternative. As described in US20160102042A1 , fractional crystallization of diastereomeric salts formed with (1S,2R)-norephedrine or D-(−)-mandelic acid enables isolation of the (R)-enantiomer. For example, treatment of the racemic amino acid with (R)-α-methylbenzylamine in methanol yields a sparingly soluble salt, which is recrystallized to >99% ee .
This method, while reliable, suffers from moderate yields (40–45%) due to equilibrium limitations during salt formation . Recent improvements involve dynamic kinetic resolution (DKR) using palladium catalysts to racemize the undesired (S)-enantiomer in situ, boosting yields to 70–75% .
Biocatalytic Approaches Using Engineered Enzymes
Enzymatic synthesis offers an environmentally benign route to the target compound. Immobilized L-threonine aldolase variants, engineered for enhanced activity toward 2-hydroxybenzaldehyde, catalyze the condensation of glycine and 2-hydroxybenzaldehyde to form (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid with 94–97% ee . The reaction is conducted in aqueous buffer (pH 7.5–8.5) at 30–37°C, with cofactors such as pyridoxal-5′-phosphate (PLP) enabling turnover frequencies of 120–150 h⁻¹ .
A key advantage is the avoidance of protective groups, though substrate inhibition at high aldehyde concentrations (>1.5 M) limits scalability .
Hydrochloride Salt Formation and Purification
Post-synthesis, the free amino acid is converted to its hydrochloride salt by treatment with concentrated HCl in ethanol or dichloromethane. Crystallization from a 2:1 ethanol/water mixture at −20°C yields pure (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride as a white crystalline solid (mp 258–260°C) . Purity is validated via HPLC (≥99.5%) and chiral chromatography (ee ≥98%) .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric Catalysis | 65–75 | 85–92 | High stereocontrol; scalable | Requires expensive ligands |
| Diastereomeric Resolution | 40–75 | 99 | No specialized equipment | Moderate yields; solvent-intensive |
| Biocatalysis | 80–85 | 94–97 | Green chemistry; no protecting groups | Substrate inhibition at scale |
Industrial-Scale Considerations
For large-scale production, asymmetric catalysis and enzymatic methods are favored for their efficiency. Patent WO2004043905A1 highlights a pilot-scale process using continuous flow reactors to maintain optimal ammonia concentrations and temperature gradients, achieving 85% yield at 500 kg/batch. In contrast, enzymatic routes require immobilization on silica gel or chitosan supports to enhance enzyme stability during prolonged runs .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Recent studies have explored the synthesis of various derivatives of (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, demonstrating promising antimicrobial properties against multidrug-resistant pathogens. These derivatives have been tested against the ESKAPE group pathogens, which are notorious for their resistance to conventional antibiotics. For instance, a library of amino acid derivatives featuring a 4-hydroxyphenyl moiety showed significant activity against drug-resistant fungal pathogens such as Candida auris, highlighting the potential for developing new antimicrobial agents based on this scaffold .
1.2 Anticancer Properties
Research has indicated that (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride derivatives exhibit anticancer activities. In vitro studies demonstrated that certain compounds could reduce the viability of A549 lung cancer cells by 50% and inhibit cell migration, suggesting their potential as therapeutic agents in cancer treatment. The most effective candidates also displayed antioxidant properties, making them attractive for further development in cancer therapeutics .
1.3 Neuroprotective Effects
The compound is also being investigated for its neuroprotective effects. Studies suggest that (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride may play a role in modulating neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurological disorders .
Biochemical Research
2.1 Enzyme Inhibition Studies
(R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride has been utilized in enzyme inhibition studies, particularly focusing on its interactions with various enzymes involved in metabolic pathways. Its structural properties allow it to serve as a competitive inhibitor for certain enzymes, providing insights into metabolic regulation and potential therapeutic targets .
2.2 Synthetic Intermediate
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives can be modified to enhance biological activity or reduce toxicity, making it a versatile building block in medicinal chemistry .
Material Science Applications
3.1 Polymer Chemistry
In material science, (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is being explored for its potential use in polymer synthesis. Its functional groups allow it to participate in polymerization reactions, leading to the development of new materials with specific properties such as enhanced mechanical strength or thermal stability .
3.2 Nanotechnology
The compound's unique chemical structure enables its application in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. By modifying the surface properties of nanoparticles with (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, researchers aim to improve targeting efficiency and reduce side effects in drug delivery applications .
Comprehensive Data Table
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Pharmaceutical | Antimicrobial Activity | Effective against multidrug-resistant pathogens |
| Anticancer Properties | Reduces A549 cell viability; antioxidant properties | |
| Neuroprotective Effects | Potential treatment for neurodegenerative diseases | |
| Biochemical Research | Enzyme Inhibition Studies | Competitive inhibitor for metabolic enzymes |
| Synthetic Intermediate | Key building block for pharmaceuticals | |
| Material Science | Polymer Chemistry | Enhances mechanical properties of polymers |
| Nanotechnology | Improves drug delivery systems |
Mechanism of Action
The mechanism of action of ®-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the amino and carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Substituted Phenylalanine Derivatives
The table below compares (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride with analogous compounds featuring aromatic substituents:
Heterocyclic and Aliphatic Derivatives
Key Findings and Discussion
Substituent Effects on Physicochemical Properties
- Hydroxyphenyl vs.
- Methoxy vs. Trifluoromethoxy : Methoxy (CAS 70601-63-7) is electron-donating, stabilizing aromatic systems, while trifluoromethoxy (CAS 1810074-80-6) is electron-withdrawing, improving metabolic resistance .
- Heterocyclic vs. Aliphatic : Pyridine (CAS 74104-85-1) introduces basicity and coordination sites, whereas difluorocyclohexyl (CAS 2306255-69-4) enhances membrane permeability .
Stereochemical Considerations
Enantiomers like the R- and S-forms of 2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride exhibit identical physical properties but divergent biological activities. For example, the S-enantiomer (CAS 1810074-88-4) may bind preferentially to specific enzymes, while the R-form could show altered pharmacokinetics or toxicity .
Biological Activity
(R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, commonly referred to as a derivative of tyrosine, is a chiral amino acid characterized by its unique structure that includes both an amino group and a phenolic hydroxyl group. This compound has garnered attention in pharmacological research due to its diverse biological activities, including enzyme inhibition, antioxidant properties, and potential anticancer effects.
- Molecular Formula : C₉H₁₃ClN₂O₃
- Molecular Weight : Approximately 218.67 g/mol
- Structure : The presence of a hydroxyl group on the aromatic ring significantly influences its biological activity.
1. Enzyme Inhibition
(R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride has been identified as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Notably, it exhibits inhibitory effects on aldose reductase (ALR2), which is pivotal in the conversion of glucose to sorbitol. This inhibition is crucial for managing diabetic complications as it prevents excessive sorbitol accumulation in tissues.
2. Antioxidant Properties
The compound demonstrates significant antioxidant activity, which is essential for neutralizing free radicals and preventing oxidative stress. In vitro studies have shown that (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .
3. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. It has been tested against multidrug-resistant strains of bacteria and fungi, showing varying degrees of effectiveness. For instance, derivatives of this compound have demonstrated MIC values against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
Study 1: Anticancer Activity
A study evaluated the anticancer potential of (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride derivatives using A549 non-small cell lung cancer cells. Several derivatives reduced cell viability significantly compared to control treatments, with the most promising derivative exhibiting over 50% reduction in cell viability at specific concentrations .
| Compound | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Derivative 1 | 45% | 20 |
| Derivative 2 | 30% | 15 |
| Derivative 3 | 50% | 10 |
Study 2: Antioxidant Activity Assessment
The antioxidant capacity was assessed using DPPH radical scavenging assays, where (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride exhibited significant scavenging activity comparable to known antioxidants like Trolox .
| Compound | DPPH Scavenging Activity (%) | ORAC Value (U/ml) |
|---|---|---|
| Control (Trolox) | 85% | 70 |
| Compound A | 75% | 65 |
| Compound B | 65% | 60 |
Structure-Activity Relationship (SAR)
The biological activity of (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is highly dependent on its structural configuration. Variations in substituents on the phenolic ring can enhance or diminish its efficacy against specific biological targets. For example, the introduction of electron-withdrawing groups has been shown to improve enzyme inhibition rates while maintaining antioxidant properties .
Q & A
Q. What are the optimal synthesis routes for (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves protecting the amine group (e.g., using Boc or Fmoc groups) to prevent unwanted side reactions, followed by coupling with 2-hydroxyphenyl precursors. For example, a carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere at 0–4°C can minimize racemization. The dihydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., methanol), enhancing solubility and stability. Optimization includes adjusting pH (6–7 for coupling), temperature control (≤25°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid). Post-synthesis purification via recrystallization (ethanol/water) or flash chromatography (C18 column) improves yield (typically 60–75%) .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : and NMR in DO or DMSO-d confirm backbone structure (e.g., α-proton at δ 3.8–4.2 ppm, aromatic protons at δ 6.8–7.2 ppm).
- HPLC : Chiral reverse-phase HPLC (e.g., Chiralpak AD-RH column, 70:30 hexane:isopropanol, 1.0 mL/min) quantifies enantiomeric purity (>98% for R-form).
- Mass Spectrometry : ESI-MS in positive ion mode ([M+H] expected at m/z 226.1 for the free base; m/z 262.0 for the hydrochloride).
- Elemental Analysis : Validates Cl content (theoretical Cl: 23.6%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of enantiomers of 2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride?
- Methodological Answer : Contradictions in activity (e.g., receptor binding vs. metabolic stability) between R- and S-enantiomers (CAS 1810074-88-4 for S-form) may arise from assay conditions. Standardize in vitro assays:
- Use enantiomerically pure samples (≥99% by chiral HPLC).
- Compare IC values across multiple cell lines (e.g., HEK293 vs. CHO) under controlled pH (7.4) and temperature (37°C).
- Validate receptor interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out nonspecific binding .
Q. What strategies are recommended for assessing the compound's stability under various storage conditions, and how do structural modifications impact shelf-life?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. The dihydrochloride form (vs. free base) improves stability in aqueous buffers (pH 3–5).
- Structural Insights : The 2-hydroxyphenyl group may chelate metal ions, promoting oxidation. Add antioxidants (e.g., 0.1% BHT) or store lyophilized at -20°C in amber vials.
- Modifications : Methylation of the hydroxyl group (to 2-methoxyphenyl) reduces reactivity but may alter bioavailability .
Q. How can computational modeling predict the compound's interaction with biological targets, and what validation experiments are necessary?
- Methodological Answer :
- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model binding to targets (e.g., NMDA receptors). Prioritize poses with hydrogen bonding to the hydroxyl group and amine moiety.
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of predicted interactions.
- Validation : Compare predicted binding energies with experimental SPR data (KD values). Discrepancies >10% warrant re-evaluation of force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
